
5-Methyl-4-(4-morpholinylmethyl)-3-isoxazolecarboxylic acid hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methyl-4-(4-morpholinylmethyl)-3-isoxazolecarboxylic acid hydrobromide (5-MeO-MIPH) is a potent, synthetic psychoactive compound of the isoxazole class that has been used in scientific research since the early 2000s. It is a derivative of the naturally occurring tryptamine alkaloid psilocybin and is considered to be a “designer drug” due to its relatively recent emergence on the recreational drug market. 5-MeO-MIPH acts as a potent agonist of the 5-HT2A serotonin receptor, and has been studied for its potential to be used as a therapeutic agent for a variety of psychiatric conditions, including depression and anxiety.
作用機序
5-Methyl-4-(4-morpholinylmethyl)-3-isoxazolecarboxylic acid hydrobromide acts as a potent agonist of the 5-HT2A serotonin receptor, and is thought to produce its antidepressant and anxiolytic effects through this mechanism of action. It is also thought to modulate the activity of other neurotransmitters, such as glutamate and GABA, which may contribute to its antidepressant and anxiolytic effects. In addition, this compound has been found to modulate the activity of the endocannabinoid system, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects
This compound has been found to produce a variety of biochemical and physiological effects. It has been found to produce antidepressant and anxiolytic effects in animal models, as well as anti-inflammatory effects. It has also been found to modulate the activity of a variety of neurotransmitters, including serotonin, glutamate, and GABA, as well as modulating the activity of the endocannabinoid system.
実験室実験の利点と制限
5-Methyl-4-(4-morpholinylmethyl)-3-isoxazolecarboxylic acid hydrobromide has a number of advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize, which makes it a convenient compound to use in research. However, it is also important to note that this compound is a potent agonist of the 5-HT2A serotonin receptor, and thus should be used with caution in experiments involving animals or humans.
将来の方向性
Given its potential therapeutic applications, there are a number of future directions for 5-Methyl-4-(4-morpholinylmethyl)-3-isoxazolecarboxylic acid hydrobromide research. One potential direction is to further investigate its potential to be used as an antidepressant or anxiolytic agent. In addition, further research could be conducted to investigate its potential to be used as an anti-inflammatory agent. Additionally, further research could be conducted to investigate its potential to modulate the activity of other neurotransmitters, such as glutamate and GABA, and its potential to modulate the activity of the endocannabinoid system. Finally, further research could be conducted to investigate the potential toxicological effects of this compound.
合成法
5-Methyl-4-(4-morpholinylmethyl)-3-isoxazolecarboxylic acid hydrobromide can be synthesized through a variety of methods. The most common synthesis route involves the reaction of 4-methylmorpholine and isoxazole-3-carboxylic acid in the presence of hydrobromic acid. This reaction produces the desired product, this compound hydrobromide, as the major product. Other synthesis methods include the reaction of 4-methylmorpholine and isoxazole-3-carboxylic acid in the presence of hydrochloric acid, as well as the reaction of 4-methylmorpholine and isoxazole-3-carboxylic acid in the presence of sulfuric acid.
科学的研究の応用
5-Methyl-4-(4-morpholinylmethyl)-3-isoxazolecarboxylic acid hydrobromide has been studied for its potential to be used as a therapeutic agent for a variety of psychiatric conditions, including depression and anxiety. It has been found to be a potent agonist of the 5-HT2A serotonin receptor, and has been shown to produce antidepressant and anxiolytic effects in animal models. In addition, this compound has been studied for its potential to be used as an anti-inflammatory agent, and has been found to reduce inflammation in animal models.
特性
IUPAC Name |
5-methyl-4-(morpholin-4-ylmethyl)-1,2-oxazole-3-carboxylic acid;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4.BrH/c1-7-8(9(10(13)14)11-16-7)6-12-2-4-15-5-3-12;/h2-6H2,1H3,(H,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMMGBRQKQCGWEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C(=O)O)CN2CCOCC2.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

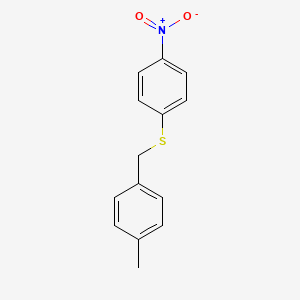
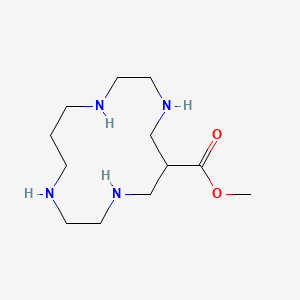
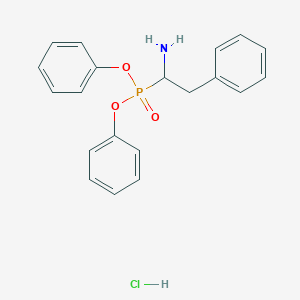



![t-Butyl N-[(1S,3S)-3-formylcyclohexyl]carbamate](/img/structure/B6350973.png)
![N-[1-(Aminomethyl)-4-methylcyclohexyl]-N,N-dimethylamine hydrochloride](/img/structure/B6350992.png)


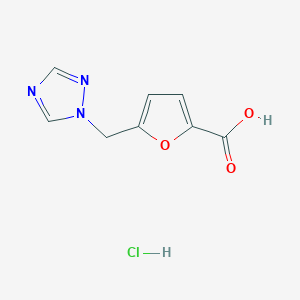

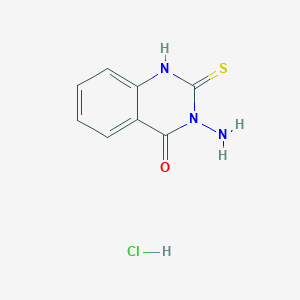
![2-{[(2-Methoxyphenyl)amino]methyl}phenol hydrochloride](/img/structure/B6351028.png)